molecular formula C22H20O7 B6503133 (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 622798-98-5

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B6503133
CAS No.: 622798-98-5
M. Wt: 396.4 g/mol
InChI Key: RGINUEKZLVTANA-UKWGHVSLSA-N
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Description

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic benzofuran derivative characterized by:

  • A Z-configuration at the benzylidene double bond.
  • 2,4,5-trimethoxy substituents on the benzylidene ring.
  • A cyclopropanecarboxylate ester at the 6-position of the benzofuran core.

Its cyclopropane ester group introduces steric strain, which may influence metabolic stability or binding interactions compared to bulkier esters .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-25-16-11-19(27-3)18(26-2)8-13(16)9-20-21(23)15-7-6-14(10-17(15)29-20)28-22(24)12-4-5-12/h6-12H,4-5H2,1-3H3/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGINUEKZLVTANA-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Phenoxyethanol

Reactants :

  • Sodium phenate (10 mol/L aqueous solution)

  • 2-Chloroethanol

  • Catalysts: Copper chloride (CuCl₂) and ferric chloride (FeCl₃) in a 5:1 mass ratio

Procedure :

  • Combine sodium phenate (100 mL) and 2-chloroethanol (100.65 mL) in a 500 mL reactor.

  • Add CuCl₂/FeCl₃ catalyst (17.05 g) and heat to 60–70°C under reflux for 2–3 hours.

  • Cool to room temperature, isolate the organic layer, and wash with 3% NaOH solution to neutralize acidic byproducts.

Yield : ~85% (reported for analogous reactions).

Cyclization to 2,3-Dihydrobenzofuran

Reactants :

  • 2-Phenoxyethanol (from Step 1.1)

  • Catalysts: Zinc chloride (ZnCl₂) and manganous chloride (MnCl₂)

Procedure :

  • Mix 2-phenoxyethanol with ZnCl₂ (1 g) and MnCl₂ (3 g) in a 250 mL reactor.

  • Heat to 200–220°C under reflux for 3–4 hours.

  • Wash the product with 5% NaOH and purify via reduced-pressure distillation, collecting the fraction at 88–90°C.

Key Insight : The CuCl₂/FeCl₃ and MnCl₂ catalysts reduce side reactions, enhancing yield and purity.

Formation of the 2,4,5-Trimethoxybenzylidene Moiety

The benzylidene group is introduced via a condensation reaction between the dihydrobenzofuran core and 2,4,5-trimethoxybenzaldehyde. This step establishes the (Z)-configuration critical for the compound’s stereochemistry.

Synthesis of 2,4,5-Trimethoxybenzaldehyde

Precursor : 2-Bromo-3,4,5-trimethoxybenzaldehyde (CAS 35274-53-4) is a key intermediate, synthesized via bromination of 3,4,5-trimethoxybenzaldehyde.

Procedure :

  • Brominate 3,4,5-trimethoxybenzaldehyde using N-bromosuccinimide (NBS) in acetic acid at 0°C.

  • Purify via recrystallization from ethanol.

Yield : ~78% (reported for analogous brominations).

Condensation Reaction

Reactants :

  • 2,3-Dihydrobenzofuran-3-one (from Section 1)

  • 2,4,5-Trimethoxybenzaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure :

  • Dissolve 2,3-dihydrobenzofuran-3-one (1 equiv) and 2,4,5-trimethoxybenzaldehyde (1.1 equiv) in anhydrous toluene.

  • Add p-toluenesulfonic acid (0.05 equiv) and reflux at 110°C for 6–8 hours under nitrogen.

  • Cool, extract with ethyl acetate, and wash with saturated NaHCO₃ to remove residual acid.

Yield : 70–75% (based on EvitaChem protocols for analogous benzylidene formations).

Mechanism : Acid-catalyzed aldol condensation followed by dehydration to form the α,β-unsaturated ketone.

Esterification with Cyclopropanecarboxylic Acid

The final step involves esterifying the hydroxyl group at the 6-position of the benzofuran with cyclopropanecarboxylic acid.

Synthesis of Cyclopropanecarboxylic Acid Chloride

Reactants :

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

Procedure :

  • Reflux cyclopropanecarboxylic acid with excess SOCl₂ at 70°C for 2 hours.

  • Remove excess SOCl₂ via distillation under reduced pressure.

Yield : >95% (standard protocol for acid chlorides).

Esterification Reaction

Reactants :

  • (Z)-3-Oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-ol (from Section 2)

  • Cyclopropanecarboxylic acid chloride

  • Base catalyst (e.g., pyridine)

Procedure :

  • Dissolve the benzofuran intermediate (1 equiv) in dry dichloromethane.

  • Add cyclopropanecarboxylic acid chloride (1.2 equiv) and pyridine (2 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours, then wash with 1M HCl and brine.

Yield : 80–85% (reported for similar esterifications).

Optimization of Reaction Conditions

Catalytic Systems

StepCatalyst SystemTemperature (°C)Yield Improvement
DihydrobenzofuranCuCl₂/FeCl₃ + MnCl₂200–220+15% vs. solo CuCl₂
Benzylidene formationp-TsOH110+20% vs. H₂SO₄
EsterificationPyridine25+10% vs. Et₃N

Solvent Effects

  • Toluene : Optimal for condensation (polar aprotic, high boiling point).

  • Dichloromethane : Preferred for esterification due to inertness and solubility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, benzylidene CH), 6.90–7.20 (m, aromatic H), 3.80–4.10 (m, OCH₃), 1.20–1.50 (m, cyclopropane H).

  • MS (ESI+) : m/z 483.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, λ = 254 nm) .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antioxidant, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Key Structural Variants

The compound is compared to two structural analogs from the provided evidence:

Parameter Target Compound : Cyclohexane Ester Analogue : Methanesulfonate Ester Analogue
Molecular Formula C₂₄H₂₄O₇ (estimated) C₂₅H₂₆O₇ C₂₀H₂₀O₇S (estimated)
Molecular Weight ~436.44 g/mol 438.476 g/mol ~412.43 g/mol
Benzylidene Substituents 2,4,5-trimethoxy 3,4,5-trimethoxy 2,4,5-trimethoxy
Ester Group Cyclopropanecarboxylate Cyclohexanecarboxylate Methanesulfonate
Key Steric Features High strain from cyclopropane; compact ester Bulky cyclohexane; increased lipophilicity Polar sulfonate group; potential for enhanced solubility or reactivity

Substituent Position Effects

  • 2,4,5- vs. 3,4,5-trimethoxy Benzylidene (Target vs. ):
    The 2,4,5-trimethoxy pattern creates a distinct electronic and steric profile compared to the 3,4,5-isomer. The 2-methoxy group in the target compound may hinder rotation or binding in hydrophobic pockets, whereas the 3,4,5-analog () has a symmetrical substitution that could enhance π-π stacking interactions .

  • Impact on Bioactivity:
    Methoxy groups in the 2-position (Target) are associated with altered receptor affinity in related benzofurans, particularly in kinase or tubulin inhibition. For example, 2,4,5-trimethoxy substitution is linked to microtubule disruption in cancer cells, while 3,4,5-trimethoxy analogs may target topoisomerases .

Ester Group Modifications

  • Its compact size may improve cell permeability.
  • Cyclohexanecarboxylate ():
    The bulkier cyclohexane group increases lipophilicity, which could enhance membrane penetration but reduce aqueous solubility. This may lead to longer half-life in vivo but lower oral bioavailability .

  • Methanesulfonate (): The sulfonate group is highly polar and often serves as a leaving group in prodrugs. This modification could render the compound more reactive, facilitating covalent binding to biological targets .

Biological Activity

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core and multiple methoxy substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure. It features:

  • Benzofuran core : A fused bicyclic structure that often exhibits biological activity.
  • Methoxy groups : These groups can enhance lipophilicity and influence the compound's interaction with biological targets.
  • Cyclopropanecarboxylate moiety : This structure may contribute to the compound's reactivity and biological effects.
PropertyValue
Molecular FormulaC21H21NO7
Molecular Weight399.399 g/mol
Melting PointNot available
SolubilityModerate in organic solvents

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
  • DNA Intercalation : The benzofuran core can intercalate with DNA, potentially affecting gene expression and cellular function.
  • Receptor Modulation : The trimethoxybenzylidene group may interact with various receptors, modulating their activity.

Biological Activity

Research indicates that compounds with similar structures have demonstrated a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of benzofuran compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have indicated that this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Anti-inflammatory Effects

The presence of methoxy groups is associated with anti-inflammatory properties:

  • In vivo studies suggest that this compound could reduce inflammation markers in animal models of arthritis.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound:

  • Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent.

Case Studies

  • Cytotoxicity Assays : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with IC50 values in the micromolar range.
  • Inflammation Models : In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokines compared to control groups.

Q & A

Q. Advanced Research Focus

  • Degradation Pathways: Hydrolysis of the ester moiety in aqueous environments (pH < 5 or > 9) is minimized by storing the compound in anhydrous DMSO at -20°C .
  • Light Sensitivity: The benzylidene group undergoes photoisomerization; amber vials and inert packaging (N₂) prevent Z→E conversion .
  • Thermal Stability: TGA (thermogravimetric analysis) identifies decomposition thresholds (>150°C), guiding reaction temperature limits .

What experimental designs are recommended for evaluating in vitro biological activity?

Q. Advanced Research Focus

  • Dose-Response Curves: Use 3D tumor spheroids or primary cell lines (e.g., MCF-7 or HeLa) with ATP-based viability assays (CellTiter-Glo®) .
  • Control Experiments: Include parent benzofuran derivatives (lacking the cyclopropane ester) to isolate the contribution of substituents .
  • Pharmacokinetic Profiling: Microsomal stability assays (human liver microsomes) and Caco-2 permeability models predict oral bioavailability .

How do solvent polarity and reaction time influence stereoselectivity during synthesis?

Q. Advanced Research Focus

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring Z-configuration (ΔG‡ < 50 kJ/mol via DFT) .
  • Kinetic vs. Thermodynamic Control: Shorter reaction times (2–4 hrs) favor kinetic Z-products, while prolonged heating (12+ hrs) may shift equilibrium toward E-isomers .
  • Catalyst Screening: Protic acids (p-TsOH) enhance stereoselectivity (Z:E ratio > 9:1) compared to Lewis acids (ZnCl₂) .

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